1'-But-2-ynoyl-1,4'-bipiperidine is a complex organic compound classified as a bipiperidine derivative. It features a unique structure that includes a but-2-ynoyl group and is recognized for its potential applications in various scientific fields, including medicinal chemistry and materials science. The compound is notable for its biological activity, which has been the subject of research in areas such as antimicrobial and anticancer studies.
This compound can be sourced from chemical suppliers specializing in organic compounds. It falls under the category of bipiperidine derivatives, which are characterized by the presence of two piperidine rings connected by a carbon chain. The specific IUPAC name for this compound is 1-but-2-ynoyl-4-piperidin-1-ylpiperidine-4-carboxamide, indicating its functional groups and structural features.
The synthesis of 1'-But-2-ynoyl-1,4'-bipiperidine typically involves several key steps:
For industrial production, automated reactors and continuous flow systems are often employed to maintain consistent reaction parameters and enhance yield and purity.
The molecular formula of 1'-But-2-ynoyl-1,4'-bipiperidine is , with a molecular weight of 277.36 g/mol. The structure includes:
The InChI Key for this compound is WLNVFKMPNCNMEI-UHFFFAOYSA-N, which facilitates its identification in chemical databases. Its canonical SMILES representation is CC#CC(=O)N1CCC(CC1)(C(=O)N)N2CCCCC2.
1'-But-2-ynoyl-1,4'-bipiperidine can undergo various chemical reactions:
The choice of reagents and conditions is crucial for each reaction type:
The mechanism of action for 1'-But-2-ynoyl-1,4'-bipiperidine involves its interaction with specific biological targets at the molecular level. This compound is studied for its potential effects on cellular pathways related to antimicrobial and anticancer activities. The precise molecular interactions remain an active area of research, focusing on how structural features influence biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.36 g/mol |
| Melting Point | Not specified |
| Property | Value |
|---|---|
| Solubility | Variable depending on solvent |
| Stability | Stable under normal conditions |
| Reactivity | Reactive towards oxidizing/reducing agents |
The compound's stability and reactivity are essential for its applications in synthetic chemistry and potential therapeutic uses .
1'-But-2-ynoyl-1,4'-bipiperidine has several notable applications:
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8